N-(2,4-difluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
N-(2,4-difluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic amide derivative featuring a sulfonyl linkage, a piperidinyl-oxoethyl side chain, and a 2,4-difluorophenyl moiety. This article compares its structural and synthetic features with analogous compounds reported in recent literature.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O4S/c24-16-8-9-19(18(25)12-16)26-22(29)15-33(31,32)21-13-28(20-7-3-2-6-17(20)21)14-23(30)27-10-4-1-5-11-27/h2-3,6-9,12-13H,1,4-5,10-11,14-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBNZGLLPREJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic center on the indole ring.
Attachment of the Difluorophenyl Group: The difluorophenyl group is typically introduced through a halogenation reaction, where a fluorinating agent reacts with a phenyl ring.
Formation of the Sulfonylacetamide Linkage: The final step involves the formation of the sulfonylacetamide linkage through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine group on the indole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or indole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.
Industrial Applications: It may be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Research Implications
- Solubility: The piperidinyl group may enhance water solubility compared to non-amine-containing analogs (e.g., ).
- Metabolic Stability : Fluorine substituents in the target compound likely reduce oxidative metabolism relative to chlorinated analogs ( ).
Biological Activity
N-(2,4-difluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound's structure includes a difluorophenyl group, a piperidinyl moiety, and an indole core, which are known for their diverse biological activities. The synthesis typically involves several steps:
- Preparation of 2,4-Difluoroaniline : Nitration of 2,4-difluorobenzene followed by reduction.
- Formation of Sulfonamide : Coupling of 4-(piperidin-1-ylsulfonyl)benzoic acid with the aniline derivative.
- Final Coupling : The indole derivative is introduced to form the final product under controlled conditions.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.51 | Inhibition of tubulin polymerization |
| MCF-7 (Breast) | 0.63 | Induction of apoptosis via caspase activation |
| SW480 (Colon) | 0.29 | Disruption of microtubule dynamics |
These results indicate that the compound may disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation:
| Cytokine | Effect Observed |
|---|---|
| TNF-alpha | Decreased expression |
| IL-6 | Inhibition |
| IL-1β | Reduced secretion |
The mechanism appears to involve the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that mediate inflammatory responses, altering their activity.
- Cell Cycle Regulation : By disrupting microtubule dynamics, it affects the mitotic process in cancer cells.
Case Studies
Several case studies have been published highlighting the efficacy of this compound:
-
Study on Lung Cancer : A study reported that treatment with the compound significantly reduced tumor size in A549 xenograft models.
- Dosage : Administered at 10 mg/kg daily.
- Outcome : Tumor growth inhibition by approximately 70% compared to control groups.
-
Breast Cancer Research : Another study focused on MCF-7 cells demonstrated enhanced sensitivity to doxorubicin when combined with this compound.
- Combination Index : Synergistic effects observed with a CI < 0.5.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
